Cas no 5693-10-7 (Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)-)

Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)- structure
5693-10-7 structure
Product Name:Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)-
Numero CAS:5693-10-7
MF:C18H18ClN3O2S
MW:375.872421741486
CID:386042
PubChem ID:1358378
Update Time:2025-04-19

Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)-
    • 2-thiophenecarboxamide, 5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-; 5-[(4-Chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
    • DTXSID90362063
    • 5-(4-CHLOROBENZAMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
    • AKOS003249905
    • 5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
    • Oprea1_858979
    • BIM-0028575.P001
    • 419558-74-0
    • 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
    • 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
    • 5693-10-7
    • ST50913499
    • CS-0332353
    • SR-01000217276
    • SR-01000217276-1
    • VS-09172
    • CBMicro_028484
    • Inchi: 1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-6-8-13(19)9-7-12/h6-9H,4-5H2,1-3H3,(H,21,23)
    • Chiave InChI: LGIQEAGKWKIRHM-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(NC1=C(C#N)C(C)=C(C(N(CC)CC)=O)S1)=O

Proprietà calcolate

  • Massa esatta: 375.08104
  • Massa monoisotopica: 375.0808257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 538
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • PSA: 73.2
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.